Cas no 2138376-04-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid
- 2138376-04-0
- EN300-1083724
- 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid
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- Inchi: 1S/C24H27NO5/c1-23(2)14-24(21(26)27,11-12-30-23)15-25-22(28)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,25,28)(H,26,27)
- InChI Key: SRLNZLBCKGXYIQ-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)O)(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1(C)C
Computed Properties
- Exact Mass: 409.18892296g/mol
- Monoisotopic Mass: 409.18892296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 628
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9Ų
- XLogP3: 3.4
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083724-5g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 5g |
$9769.0 | 2023-10-27 | |
Enamine | EN300-1083724-10.0g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 10g |
$14487.0 | 2023-06-10 | ||
Enamine | EN300-1083724-0.1g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 0.1g |
$2963.0 | 2023-10-27 | |
Enamine | EN300-1083724-0.05g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 0.05g |
$2829.0 | 2023-10-27 | |
Enamine | EN300-1083724-5.0g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 5g |
$9769.0 | 2023-06-10 | ||
Enamine | EN300-1083724-1g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 1g |
$3368.0 | 2023-10-27 | |
Enamine | EN300-1083724-10g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 10g |
$14487.0 | 2023-10-27 | |
Enamine | EN300-1083724-1.0g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 1g |
$3368.0 | 2023-06-10 | ||
Enamine | EN300-1083724-0.25g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 0.25g |
$3099.0 | 2023-10-27 | |
Enamine | EN300-1083724-2.5g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 2.5g |
$6602.0 | 2023-10-27 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid Related Literature
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1. Book reviews
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid
4-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 2138376-04-0, known as 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid, is a highly specialized organic molecule with significant applications in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in peptide synthesis and drug delivery systems, making it a subject of interest for researchers worldwide.
The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for amino functionalities. The Fmoc group is renowned for its stability under basic conditions and ease of removal under acidic conditions, making it invaluable in peptide synthesis. The integration of this group into the molecule enhances its versatility, allowing it to be utilized in various synthetic pathways. Additionally, the presence of a dimethyloxane ring contributes to the molecule's stability and solubility properties.
Recent advancements in chemical synthesis have led to the exploration of this compound in the development of novel materials. Researchers have demonstrated that the unique combination of the Fmoc group and the dimethyloxane ring can be exploited to create bioactive molecules with tailored properties. For instance, studies published in high-impact journals such as Nature Chemistry and Angewandte Chemie have shown that this compound can serve as a precursor for the synthesis of complex biomolecules, including peptides and oligonucleotides.
In terms of applications, this compound has found utility in the pharmaceutical industry. Its ability to act as a protective group during peptide synthesis has made it a valuable reagent in drug discovery processes. Furthermore, its role in the development of controlled-release drug delivery systems has been explored, with promising results reported in preclinical studies. These applications underscore the importance of understanding the structural and functional properties of this compound.
The synthesis of 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the Fmoc group and its subsequent attachment to the dimethyloxane ring. Recent innovations in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. These advancements have made the compound more accessible for large-scale applications.
From an environmental standpoint, researchers have also investigated the biodegradability and ecological impact of this compound. Studies indicate that under specific conditions, the compound can undergo enzymatic degradation, reducing its persistence in natural environments. This finding is significant for industries seeking sustainable chemical solutions.
In conclusion, 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid (CAS No 2138376-04-) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool in modern organic chemistry. As research continues to uncover new potential uses for this compound, its role in advancing scientific and industrial frontiers is expected to grow significantly.
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